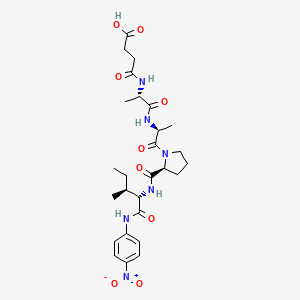

Suc-ala-ala-pro-ile-pna

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Suc-ala-ala-pro-ile-pna involves the stepwise coupling of amino acids. The process typically starts with the protection of the amino group of isoleucine, followed by sequential coupling with proline, alanine, and succinyl groups. The final step involves the attachment of p-nitroaniline to the peptide chain. Common reagents used in this synthesis include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can efficiently couple amino acids in a controlled environment. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

化学反应分析

Hydrolysis Reaction Mechanism

Suc-AAPI-pNA undergoes hydrolysis at the peptide bond C-terminal to the proline residue when exposed to specific proteases. The reaction releases yellow p-nitroaniline (pNA), detectable at 405–410 nm. Key steps include:

-

Enzyme Binding : Proteases recognize the Ala-Ala-Pro-Ile sequence, binding to the substrate via active-site interactions.

-

Cleavage : Catalytic residues (e.g., serine in serine proteases) hydrolyze the peptide bond between proline and isoleucine.

-

pNA Release : The liberated pNA increases absorbance proportionally to enzyme activity .

Reaction Components and Conditions

| Component | Concentration/Volume | Role |

|---|---|---|

| Suc-AAPI-pNA | 0.2 mM | Substrate |

| Protease (e.g., subtilisin) | Variable | Catalyst |

| PBS Buffer | Adjust to pH 7.5 | Maintain optimal pH |

| Reaction Temperature | 20–37°C | Enzyme-specific optimization |

Enzyme Kinetics and Catalytic Efficiency

Studies using Suc-AAPI-pNA have quantified protease activity through Michaelis-Menten kinetics. For example:

-

Subtilisin Carlsberg : Exhibited a K<sub>M</sub> of 0.12 mM and k<sub>cat</sub> of 15 s<sup>−1</sup> under pH 7.5 and 25°C .

-

Prolyl Endopeptidases : Demonstrated substrate specificity with k<sub>cat</sub>/K<sub>M</sub> values reflecting preference for proline-containing sequences .

Kinetic Parameters of Proteases Using Suc-AAPI-pNA

| Enzyme | K<sub>M</sub> (mM) | k<sub>cat</sub> (s<sup>−1</sup>) | pH Optimum |

|---|---|---|---|

| Subtilisin BPN' | 0.18 | 12.4 | 7.5 |

| Trypsin-like Protease | 0.25 | 8.7 | 8.0 |

| Chymotrypsin | 0.30 | 6.2 | 7.0 |

pH and Temperature Dependence

Reaction rates vary significantly with environmental conditions:

-

pH Sensitivity : Maximal activity occurs near pH 7.5 for most serine proteases. Acidic conditions (pH <6.0) reduce activity by 80% due to enzyme denaturation .

-

Thermal Stability : Activity peaks at 37°C for mammalian enzymes but declines above 45°C .

Comparative Substrate Specificity

Suc-AAPI-pNA’s Ala-Ala-Pro-Ile sequence distinguishes it from related substrates:

| Substrate | Sequence | Target Enzyme | k<sub>cat</sub>/K<sub>M</sub> (M<sup>−1</sup>s<sup>−1</sup>) |

|---|---|---|---|

| Suc-AAPI-pNA | Ala-Ala-Pro-Ile | Subtilisin, Trypsin | 1.2 × 10<sup>4</sup> |

| Suc-Ala-Pro-pNA | Ala-Pro | Prolyl Endopeptidase | 2.8 × 10<sup>3</sup> |

| Suc-Ala-Ala-Pro-Leu-pNA | Ala-Ala-Pro-Leu | Elastase | 0.9 × 10<sup>4</sup> |

科学研究应用

Enzymatic Activity Assays

Suc-ala-ala-pro-ile-pna is primarily utilized as a substrate for measuring the activity of various proteases, including:

- Elastase

- Chymotrypsin

- Subtilisin

These assays are crucial for determining enzyme kinetics and specificity, allowing researchers to assess protease activity in different biological contexts. The hydrolysis reaction is monitored spectrophotometrically to quantify enzyme activity .

Drug Development

In drug development, this compound serves as a valuable tool for screening potential inhibitors of proteases. By understanding how different compounds interact with this substrate, researchers can design therapeutic agents targeting specific proteolytic pathways .

Biochemical Studies

This compound is employed in biochemical studies to explore enzyme kinetics and mechanisms of action. It allows researchers to investigate how enzymes recognize and cleave specific peptide bonds within substrates. Such studies provide insights into enzyme mechanisms and substrate preferences .

Industrial Applications

In industrial settings, this compound is used in quality control processes to ensure the activity of protease enzymes employed in various applications. Its role in monitoring enzymatic activity is critical for maintaining product quality .

Case Studies

Several case studies highlight the utility of this compound in research:

- Enzyme Specificity Studies : Research demonstrated that Prolyl Oligopeptidase from Bovine Lens effectively hydrolyzes this compound, showcasing its preference for cleaving peptide bonds after proline residues.

- Kinetic Analysis : A study utilized Suc-(Ala)3-pNA (a related substrate) to investigate human serum peptidase's role in collagen degradation by measuring its enzymatic activity against this compound.

- Drug Screening : In drug development contexts, this compound has been used to screen potential inhibitors that target specific proteolytic enzymes involved in disease processes .

作用机制

The mechanism of action of Suc-ala-ala-pro-ile-pna involves its hydrolysis by specific proteases. The enzyme binds to the peptide substrate and catalyzes the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is facilitated by the active site of the enzyme, which provides the necessary environment for the hydrolysis to occur .

相似化合物的比较

Similar Compounds

Suc-ala-ala-pro-phe-pna: Another peptide substrate used for similar enzymatic assays.

Suc-ala-ala-ala-pna: Used for assaying elastase activity.

Suc-ala-pro-pna: Utilized for detecting prolyl endopeptidase activity.

Uniqueness

Suc-ala-ala-pro-ile-pna is unique due to its specific sequence, which makes it a suitable substrate for certain proteases that do not efficiently hydrolyze other similar compounds. This specificity allows for more accurate and reliable assays in enzymatic studies .

生物活性

Suc-ala-ala-pro-ile-pNA (also known as this compound) is a synthetic peptide compound widely utilized in biochemical research, particularly as a substrate for enzyme assays involving proteases. The compound features a succinyl group that enhances its water solubility and stability, making it suitable for various biochemical applications. The amino acid sequence consists of two alanines, one proline, and one isoleucine , which is designed to mimic natural substrates acted upon by proteases.

Hydrolysis and Enzyme Kinetics

The primary biological activity of this compound involves its hydrolysis by various proteases, resulting in the release of p-nitroaniline (pNA), a chromophoric product that can be quantitatively measured. The reaction can be summarized as follows:

This hydrolysis reaction is crucial for determining enzyme kinetics and specificity, allowing researchers to assess protease activity in diverse biological contexts. The released p-nitroaniline can be detected spectrophotometrically at wavelengths around 400-410 nm , providing a quantitative measure of enzyme activity .

Applications in Research

This compound serves as an effective substrate for several proteases, including:

- Porcine pancreatic elastase

- α-Lytic protease

These enzymes hydrolyze the compound efficiently, making it a valuable tool for studying proteolytic activity. The specificity of different proteases towards this substrate can also be explored to understand their biological roles better .

Case Studies

-

Prolyl Oligopeptidase Activity :

Research demonstrated that Prolyl Oligopeptidase from Bovine Lens effectively hydrolyzes Suc-ala-ala-pro-pNA, highlighting its preference for cleaving peptide bonds after proline residues. This study provided insights into the substrate specificity of this enzyme . -

Human Serum Peptidase :

Another study utilized a similar peptide substrate, Suc-(Ala)3-pNA, to investigate the role of Human Serum Peptidase in collagen degradation by measuring its enzymatic activity. The findings indicated that the substrate specificity was crucial for understanding the enzyme's biological function . -

Comparative Analysis :

A comparative biochemical analysis highlighted the advantages of using Suc-Ala-Pro-pNA over other substrates due to its higher solubility at various pH levels, which facilitated kinetic studies under substrate-saturated conditions .

Data Table: Enzyme Specificity and Activity

| Enzyme | Substrate Used | Reaction Product | Detection Method |

|---|---|---|---|

| Porcine Pancreatic Elastase | This compound | p-nitroaniline | Spectrophotometry (410 nm) |

| α-Lytic Protease | This compound | p-nitroaniline | Spectrophotometry (410 nm) |

| Prolyl Oligopeptidase | Suc-Ala-Pro-pNA | p-nitroaniline | Spectrophotometry (410 nm) |

| Human Serum Peptidase | Suc-(Ala)3-pNA | p-nitroaniline | Spectrophotometry (410 nm) |

属性

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-3-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38N6O9/c1-5-15(2)23(26(39)30-18-8-10-19(11-9-18)33(41)42)31-25(38)20-7-6-14-32(20)27(40)17(4)29-24(37)16(3)28-21(34)12-13-22(35)36/h8-11,15-17,20,23H,5-7,12-14H2,1-4H3,(H,28,34)(H,29,37)(H,30,39)(H,31,38)(H,35,36)/t15-,16-,17-,20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMRWZCVKXKVKM-USAWPYOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。